

Comprehensive Spectroscopic Characterization of 4-(Chloromethyl)-2-methoxy-6-methylpyridine

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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-methoxy-6-methylpyridine

CAS No.: 1227595-34-7

Cat. No.: B3032194

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Executive Summary

The compound **4-(Chloromethyl)-2-methoxy-6-methylpyridine** (CAS: 1227595-34-7; Molecular Formula: $C_8H_{10}ClNO$) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis. The precise arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (chloromethyl) substituents on the pyridine core creates a unique electronic "push-pull" system.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. This whitepaper provides a highly authoritative, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By understanding the underlying causality of the molecular electronics, researchers can confidently verify the integrity of their synthetic intermediates.

Chemical Context & Structural Dynamics

The spectroscopic behavior of **4-(Chloromethyl)-2-methoxy-6-methylpyridine** is dictated by the competing electronic effects of its substituents [1]:

- Methoxy Group (-OCH₃) at C2: Exerts a strong resonance-donating (+M) effect, which significantly shields the ortho (C3) and para (C5) positions of the electron-deficient pyridine

ring [2].

- Methyl Group (-CH₃) at C6: Provides mild electron density via hyperconjugation (+I effect), subtly shielding the adjacent C5 position.
- Chloromethyl Group (-CH₂Cl) at C4: Acts as an electron-withdrawing group via induction (-I effect), deshielding the local environment while providing a highly diagnostic benzylic-type methylene signal.

Understanding these vectors is critical; they explain why the spectroscopic signals appear where they do, rather than just where they appear.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following analytical protocols are designed as self-validating systems.

Sample Preparation Workflow

- Purification: The sample must be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to >98% purity to prevent signal overlap from structurally similar byproducts (e.g., over-chlorinated species).
- Desiccation: Dry the purified compound under high vacuum (0.1 mbar) at 40 °C for 4 hours. Causality: This eliminates trace water, preventing the suppression of the critical methoxy and chloromethyl signals in NMR and avoiding broad O-H stretching artifacts in FT-IR.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Solvent: Anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
- Validation: The TMS peak is set to exactly 0.00 ppm. The residual CHCl₃ peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C) serves as an internal secondary calibration check [1].
- Acquisition: 400 MHz for ¹H (16 scans, 10s relaxation delay to ensure quantitative integration of the quaternary methyls) and 100 MHz for ¹³C (256 scans, standard CPD decoupling).

FT-IR Spectroscopy Protocol

- Method: Attenuated Total Reflectance (ATR) using a diamond crystal.
- Validation: A background scan of the ambient atmosphere is acquired immediately prior to the sample. The absence of CO₂ (2350 cm⁻¹) and water vapor (3600-3200 cm⁻¹) bands in the final spectrum validates the background subtraction.

GC-MS (Electron Ionization) Protocol

- Method: 70 eV Electron Ionization (EI) coupled with Gas Chromatography.
- Validation: A solvent delay of 3.0 minutes is employed to protect the mass spectrometer filament. The presence of a 3:1 isotopic cluster at the molecular ion mass acts as a built-in validation of mono-chlorination [3].

Spectroscopic Data Analysis & Interpretation

Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum is characterized by distinct, non-overlapping singlets due to the lack of adjacent protons on the substituents. The aromatic protons (H3 and H5) appear as isolated singlets (or exhibit negligible meta-coupling, $J < 1$ Hz) because they are separated by the C4-chloromethyl group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality / Electronic Justification
2.45	Singlet (s)	3H	-CH ₃ (C6)	Typical benzylic/heteroaromatic methyl shift.
3.93	Singlet (s)	3H	-OCH ₃ (C2)	Deshielded by the electronegative oxygen atom.
4.42	Singlet (s)	2H	-CH ₂ Cl (C4)	Strongly deshielded by both the adjacent chlorine atom (-I) and the aromatic ring current.
6.65	Singlet (s)	1H	Pyridine H3	Highly shielded by the strong +M effect of the adjacent ortho-methoxy group [2].
6.78	Singlet (s)	1H	Pyridine H5	Shielded by the ortho-methyl group, but less so than H3 (hyperconjugation is weaker than resonance).

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Type	Assignment	Causality / Electronic Justification
24.2	Primary (CH ₃)	-CH ₃ (C6)	Standard heteroaromatic methyl carbon.
44.5	Secondary (CH ₂)	-CH ₂ Cl (C4)	Deshielded by the covalently bound chlorine atom.
53.5	Primary (CH ₃)	-OCH ₃ (C2)	Deshielded by the oxygen atom.
107.5	Tertiary (CH)	Pyridine C3	Strongly shielded by the +M effect of the C2 methoxy group.
115.0	Tertiary (CH)	Pyridine C5	Mildly shielded by the C6 methyl group.
147.0	Quaternary (C)	Pyridine C4	Deshielded by the -I effect of the chloromethyl group.
158.0	Quaternary (C)	Pyridine C6	Deshielded by the ring nitrogen and methyl attachment.
164.0	Quaternary (C)	Pyridine C2	Highly deshielded due to direct attachment to the highly electronegative oxygen and ring nitrogen [1].

Fourier-Transform Infrared (FT-IR) Data

Table 3: Key FT-IR Vibrational Modes (ATR, neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Diagnostic Value
2950, 2850	Weak	C-H stretch (sp ³)	Confirms the presence of aliphatic methyl/methylene groups.
1605, 1560	Strong	C=C, C=N stretch	Characteristic skeletal vibrations of the pyridine aromatic ring.
1250, 1050	Strong	C-O-C stretch	Highly diagnostic for the methoxy ether linkage.
720	Medium	C-Cl stretch	Confirms the presence of the halogen, though often found in the complex fingerprint region.

Mass Spectrometry (GC-EI-MS) Data

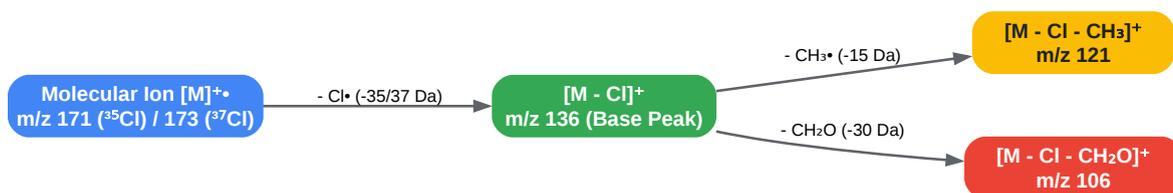
The EI-MS spectrum provides definitive proof of the compound's elemental composition and structural connectivity.

Table 4: Key MS Fragmentation Peaks (70 eV)

m/z	Relative Abundance	Ion Assignment	Structural Significance
173	~10%	$[M]^+\bullet$ (^{37}Cl isotope)	Confirms the presence of one chlorine atom (M+2 peak) [3].
171	~30%	$[M]^+\bullet$ (^{35}Cl isotope)	Molecular ion. The 3:1 ratio of 171:173 is the absolute signature of mono-chlorination.
136	100%	$[M - \text{Cl}]^+$	Base Peak. Formed via the highly favorable loss of a chlorine radical.
121	~15%	$[M - \text{Cl} - \text{CH}_3]^+$	Subsequent loss of a methyl radical from the methoxy group.
106	~25%	$[M - \text{Cl} - \text{CH}_2\text{O}]^+$	Loss of formaldehyde from the methoxy group, typical for aromatic methyl ethers [1].

Mechanistic Fragmentation Pathway & Workflows

To visualize the causality of the mass spectrometric data, the fragmentation cascade is mapped below. The dominant pathway is the alpha-cleavage of the C-Cl bond. Because the resulting cation is benzylic-like (a methylenepyridinium ion), it is exceptionally stable, driving the reaction forward and resulting in the base peak at m/z 136 [3].



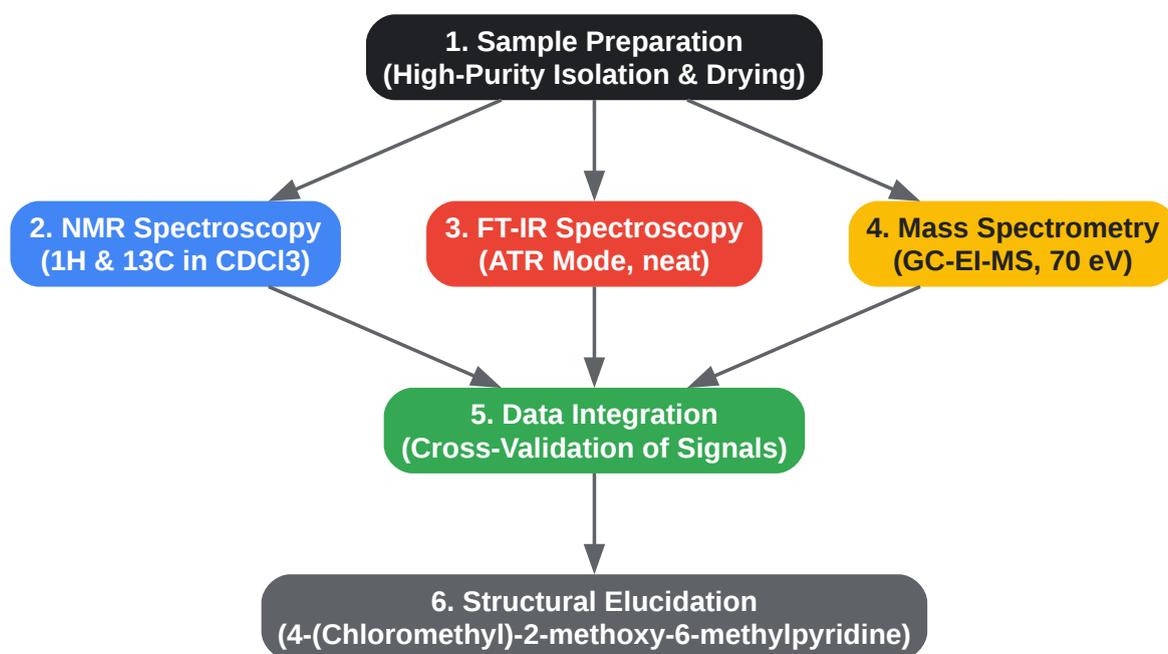
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Figure 1: Electron Ionization (EI) mass spectrometry fragmentation pathway of **4-(Chloromethyl)-2-methoxy-6-methylpyridine**.

Analytical Workflow Integration

The structural elucidation of this compound relies on the orthogonal cross-validation of the techniques described above. The workflow below illustrates the logical progression from raw

sample to confirmed structure.



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Figure 2: Orthogonal spectroscopic workflow for the definitive structural elucidation of the target compound.

Conclusion

The comprehensive characterization of **4-(Chloromethyl)-2-methoxy-6-methylpyridine** requires a multi-modal approach. The ^1H and ^{13}C NMR spectra provide a highly detailed map of the electronic environment, heavily influenced by the +M effect of the methoxy group and the -I effect of the chloromethyl group. FT-IR offers rapid confirmation of the ether and halogen functional groups, while GC-EI-MS delivers definitive proof of the mono-chlorinated state via its characteristic 3:1 isotopic cluster and the highly stable m/z 136 base peak. By adhering to the self-validating protocols outlined in this guide, researchers can ensure the highest degree of scientific integrity in their structural assignments.

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